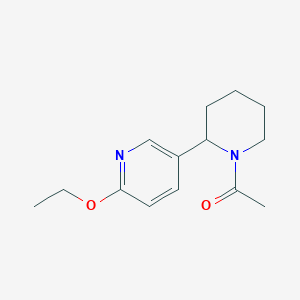
1-(2-(6-Ethoxypyridin-3-yl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(6-Etoxipirimidin-3-il)piperidin-1-il)etanona es un compuesto que pertenece a la clase de derivados de piperidina. Los derivados de piperidina son conocidos por su papel significativo en la industria farmacéutica debido a sus diversas actividades biológicas.
Métodos De Preparación
La síntesis de 1-(2-(6-Etoxipirimidin-3-il)piperidin-1-il)etanona generalmente involucra reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de piperidina: El anillo de piperidina se puede sintetizar a través de reacciones de ciclización que involucran precursores adecuados.
Introducción del grupo etoxipirimidina: El grupo etoxipirimidina se introduce mediante reacciones de sustitución nucleófila.
Los métodos de producción industrial a menudo implican la optimización de estos pasos para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y condiciones de presión para facilitar las reacciones de manera eficiente .
Análisis De Reacciones Químicas
1-(2-(6-Etoxipirimidin-3-il)piperidin-1-il)etanona experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que resulta en la formación de derivados reducidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como el diclorometano, bases como el hidróxido de sodio y catalizadores como el paladio sobre carbono. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
1-(2-(6-Etoxipirimidin-3-il)piperidin-1-il)etanona se ha explorado para diversas aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas y se utiliza en el estudio de mecanismos de reacción.
Biología: El compuesto se investiga por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-(6-Etoxipirimidin-3-il)piperidin-1-il)etanona implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos aún se están investigando, pero se cree que involucran interacciones con vías de señalización celular .
Comparación Con Compuestos Similares
1-(2-(6-Etoxipirimidin-3-il)piperidin-1-il)etanona se puede comparar con otros derivados de piperidina, como:
1-Fenil-2-(piperidin-1-il)etanona: Conocido por su uso en química medicinal.
1-(1-Acetil-piperidin-4-il)-etanona: Otro derivado de piperidina con actividades biológicas distintas.
La singularidad de 1-(2-(6-Etoxipirimidin-3-il)piperidin-1-il)etanona reside en su grupo etoxipirimidina específico, que confiere propiedades químicas y biológicas únicas en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
1-[2-(6-ethoxypyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-14-8-7-12(10-15-14)13-6-4-5-9-16(13)11(2)17/h7-8,10,13H,3-6,9H2,1-2H3 |
Clave InChI |
RULLKNQGEFDAKU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC=C(C=C1)C2CCCCN2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-Tert-butyl-3-(7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-C]pyridin-4-ylamino)piperidine-1-carboxylate](/img/structure/B11804044.png)
![6-Benzyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11804049.png)
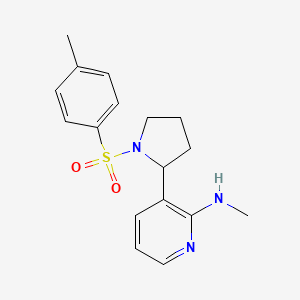
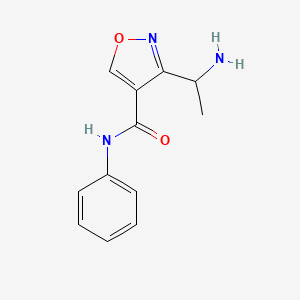
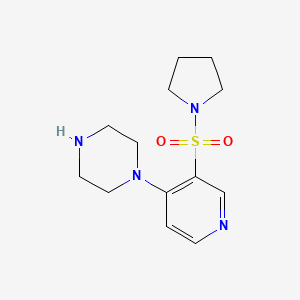
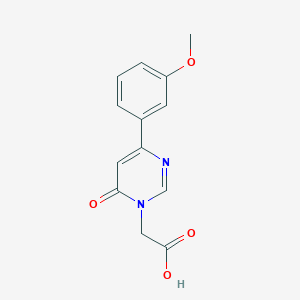
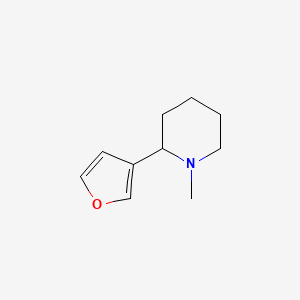



![6-Isopropoxy-2-methylbenzo[d]oxazole](/img/structure/B11804095.png)
![5-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)furan-2-carbaldehyde](/img/structure/B11804110.png)
